![molecular formula C9H12O2S B3098080 2-(2-Methoxy-phenylsulfanyl)-ethanol CAS No. 13290-20-5](/img/structure/B3098080.png)
2-(2-Methoxy-phenylsulfanyl)-ethanol
Overview
Description
The compound “2-(2-Methoxy-phenylsulfanyl)-ethanol” is a type of organic compound. Organic compounds with similar structures, such as “2-Methoxyphenylboronic Acid” and “4-(2-Methoxy-phenylsulfanyl)-piperidine”, are often used in laboratory settings .
Synthesis Analysis
While specific synthesis methods for “2-(2-Methoxy-phenylsulfanyl)-ethanol” were not found, similar compounds like “2-methoxy phenyl benzoate” have been synthesized from guaiacol and benzoic anhydride by acylation . Another method involves the conversion of phenols to their benzene sulfonate esters using N-fluorobenzenesufonimide (NFSI) and catalytic potassium fluoride .Scientific Research Applications
Organic Synthesis and Chemical Properties
The compound's reactivity and potential applications in organic synthesis have been explored in various studies. For instance, its derivatives have been used to investigate diastereomeric interconversions and bowl inversions in subporphyrin chemistry. This research has implications for understanding molecular dynamics and developing novel organic synthesis strategies (Yoshida & Osuka, 2015). Additionally, studies on the selective hydrogenation of styrene oxide to 2-phenyl ethanol highlight the compound's role in producing chemicals for fragrances and other applications in a green and sustainable manner (Yadav & Lawate, 2011).
Materials Science and Nanotechnology
In the realm of materials science, the compound has been implicated in the development of non-linear optical materials. The spectroscopic investigations of related compounds underscore their potential as non-linear optical materials due to their favorable properties, such as thermal stability and relatively smaller HOMO-LUMO band gap, which is indicative of their application in optical technologies (Hijas et al., 2018).
Pharmaceutical and Biotechnological Applications
Although the request was to exclude drug use and side effects, it's worth noting that the methodologies and synthetic approaches involving 2-(2-Methoxy-phenylsulfanyl)-ethanol derivatives find their utility in broader pharmaceutical research, including drug delivery systems and the synthesis of bioactive compounds. For example, the synthesis and reductive transformations of related compounds offer insight into the development of new pharmaceutical intermediates (Ivanova et al., 2003).
Future Directions
properties
IUPAC Name |
2-(2-methoxyphenyl)sulfanylethanol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O2S/c1-11-8-4-2-3-5-9(8)12-7-6-10/h2-5,10H,6-7H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCFKBAONIIUPAU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1SCCO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701302337 | |
Record name | 2-[(2-Methoxyphenyl)thio]ethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701302337 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
13290-20-5 | |
Record name | 2-[(2-Methoxyphenyl)thio]ethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13290-20-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-[(2-Methoxyphenyl)thio]ethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701302337 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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